5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound (CAS 941010-23-7) is a 1,3-oxazole derivative featuring a 4-(4-chlorobenzoyl)piperazine moiety and a trans-configured 4-fluorophenyl ethenyl substituent. Its molecular formula is C₂₅H₁₉ClFN₃O₂, with a molecular weight of 463.90 g/mol. Such derivatives are often explored for their pharmacological properties, particularly in antimicrobial and kinase inhibition studies .
Properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c24-18-6-4-17(5-7-18)22(30)28-11-13-29(14-12-28)23-20(15-26)27-21(31-23)10-3-16-1-8-19(25)9-2-16/h1-10H,11-14H2/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUEUVIVQQVKK-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzoyl chloride and 4-fluorostyrene, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typical conditions involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. It can be used in assays to study its effects on biological systems.
Medicine
In medicinal chemistry, 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, offering possibilities for treating diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for diverse applications in various sectors.
Mechanism of Action
The mechanism of action of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and biological implications. Data are derived from synthetic and crystallographic studies (see tables and analysis).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Methoxy groups (e.g., 2-methoxybenzoyl in ) lower logP, enhancing solubility but possibly compromising blood-brain barrier penetration .
Electronic and Steric Modifications: Fluorine’s electronegativity enhances dipole interactions in target binding, as seen in the dual-fluorinated analog (CAS 903864-40-4) .
Biological Relevance :
- The 4-fluorophenyl ethenyl group in the target compound may mimic tyrosine or phenylalanine residues in enzyme active sites, a strategy observed in kinase inhibitors .
- Compounds with 4-chlorobenzoyl groups (e.g., the target and ) are often prioritized in antimicrobial screens due to Cl’s hydrophobic and electron-withdrawing effects .
Research Findings and Implications
- Antimicrobial Potential: While direct MIC data for the target compound are unavailable, analogs with 4-chlorobenzoyl groups (e.g., ) show activity against resistant strains (e.g., MIC = 0.112 μM for MTB-H37Rv in ).
- Crystallography and Stability : Piperazine puckering (q = 0.5–0.7 Å in ) and hydrogen-bonding patterns (e.g., C=O···H–N in ) influence solid-state stability and bioavailability.
- SAR Insights :
- 4-Fluorophenyl ethenyl optimizes π-π stacking in hydrophobic pockets.
- 4-Chlorobenzoyl balances lipophilicity and metabolic resistance compared to 3-Cl or methoxy variants.
Biological Activity
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxazole ring, a piperazine moiety, and various functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C25H23ClN4O3, with a molecular weight of 462.9 g/mol. The structure is characterized by:
- Piperazine ring : Known for its influence on receptor binding and pharmacokinetic properties.
- Chlorobenzoyl moiety : May enhance lipophilicity and biological activity.
- Oxazole ring : Associated with various pharmacological effects.
The precise mechanism of action for this compound is still under investigation, but it likely involves interactions with specific biological targets such as receptors or enzymes. The presence of multiple functional groups allows for potential binding to various molecular targets, which may modulate biological pathways relevant to therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibit anticancer activity. For instance, studies have shown that related oxazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Case Study :
A study involving analogs of oxazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.05 to 0.50 µM . This suggests that the target compound may possess similar or enhanced anticancer properties.
Antimicrobial Activity
Preliminary evaluations suggest that this compound may also exhibit antimicrobial properties. Compounds containing piperazine and oxazole rings have been reported to show activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | E. coli | TBD |
| Target Compound | S. aureus | TBD |
Pharmacological Applications
The potential applications of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile extend into various therapeutic areas:
- Anticancer Therapy : Due to its cytotoxic effects on cancer cells.
- Antimicrobial Treatment : Potential use as an antibiotic given its preliminary antimicrobial activity.
- Neurological Disorders : Piperazine derivatives are known for their effects on neurotransmitter systems, suggesting possible applications in treating anxiety or depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
